Cas no 2649069-01-0 (2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan)

2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan Chemical and Physical Properties
Names and Identifiers
-
- 2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan
- 2649069-01-0
- EN300-1749386
-
- Inchi: 1S/C10H13NO3/c1-10(2,11-7-12)9-5-4-8(14-9)6-13-3/h4-5H,6H2,1-3H3
- InChI Key: DRKRYCADLYAJAR-UHFFFAOYSA-N
- SMILES: O1C(COC)=CC=C1C(C)(C)N=C=O
Computed Properties
- Exact Mass: 195.08954328g/mol
- Monoisotopic Mass: 195.08954328g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 234
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2
- Topological Polar Surface Area: 51.8Ų
2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1749386-2.5g |
2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan |
2649069-01-0 | 2.5g |
$2520.0 | 2023-09-20 | ||
Enamine | EN300-1749386-10.0g |
2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan |
2649069-01-0 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1749386-5g |
2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan |
2649069-01-0 | 5g |
$3728.0 | 2023-09-20 | ||
Enamine | EN300-1749386-0.25g |
2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan |
2649069-01-0 | 0.25g |
$1183.0 | 2023-09-20 | ||
Enamine | EN300-1749386-10g |
2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan |
2649069-01-0 | 10g |
$5528.0 | 2023-09-20 | ||
Enamine | EN300-1749386-0.1g |
2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan |
2649069-01-0 | 0.1g |
$1131.0 | 2023-09-20 | ||
Enamine | EN300-1749386-0.05g |
2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan |
2649069-01-0 | 0.05g |
$1080.0 | 2023-09-20 | ||
Enamine | EN300-1749386-1.0g |
2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan |
2649069-01-0 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1749386-5.0g |
2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan |
2649069-01-0 | 5g |
$3728.0 | 2023-06-03 | ||
Enamine | EN300-1749386-0.5g |
2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan |
2649069-01-0 | 0.5g |
$1234.0 | 2023-09-20 |
2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan Related Literature
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
Panpan Su,Yash Boyjoo,Shiyang Bai J. Mater. Chem. A, 2019,7, 19415-19422
-
D. Fernandes,M. J. Krysmann,A. Kelarakis Chem. Commun., 2015,51, 4902-4905
-
Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
-
Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
Additional information on 2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan
Professional Introduction to Compound with CAS No. 2649069-01-0 and Product Name: 2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan
The compound identified by the CAS number 2649069-01-0 and the product name 2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in medicinal chemistry and material science. The molecular structure of this compound consists of a furan ring substituted with an isocyanate group and a methoxymethyl moiety, which together contribute to its reactivity and versatility.
In recent years, the exploration of novel heterocyclic compounds has been a focal point in synthetic chemistry, particularly those incorporating furan derivatives. The furan ring, known for its electron-deficient nature, serves as an excellent scaffold for various chemical transformations. The presence of the isocyanate group in this compound introduces a high degree of reactivity, making it a valuable intermediate in the synthesis of polymers, agrochemicals, and pharmaceuticals. The methoxymethyl substituent further enhances the compound's functionality, allowing for diverse chemical modifications and cross-linking reactions.
One of the most intriguing aspects of 2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan is its potential role in the development of novel drug candidates. Isocyanate-functionalized compounds have been extensively studied for their ability to form covalent bonds with biological targets, thereby facilitating the design of targeted therapies. The furan ring's ability to engage in hydrogen bonding and π-stacking interactions further enhances its suitability for drug design applications. Recent studies have demonstrated the utility of such compounds in modulating enzyme activity and receptor binding, making them promising candidates for treating various diseases.
The pharmaceutical industry has been increasingly interested in leveraging heterocyclic compounds due to their inherent biological activity and structural diversity. The synthesis of 2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan exemplifies the growing trend towards designing molecules with multiple functional groups that can interact with biological systems in complex ways. This compound's dual functionality—provided by the isocyanate and methoxymethyl groups—makes it particularly useful for constructing hybrid molecules that combine the advantages of different chemical classes.
Moreover, the compound's structural features have implications for material science applications. Isocyanate-functionalized polymers are known for their thermal stability, mechanical strength, and chemical resistance, making them suitable for use in high-performance materials. The presence of the furan ring in 2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan introduces additional flexibility into the polymer backbone, potentially leading to materials with enhanced processability and biodegradability. These properties are particularly valuable in industries where sustainable materials are increasingly demanded.
Recent advancements in computational chemistry have also contributed to a deeper understanding of the reactivity and potential applications of this compound. Molecular modeling studies have revealed that the isocyanate group can undergo nucleophilic addition reactions with a wide range of substrates, including alcohols, amines, and thiols. This reactivity makes it an excellent building block for constructing complex molecular architectures. Additionally, the methoxymethyl group can participate in etherification reactions, further expanding the synthetic possibilities.
In conclusion, 2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan represents a versatile and innovative compound with significant potential in both pharmaceuticals and material science. Its unique structural features—comprising an isocyanate group and a methoxymethyl substituent on a furan ring—endow it with remarkable reactivity and functionality. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
2649069-01-0 (2-(2-isocyanatopropan-2-yl)-5-(methoxymethyl)furan) Related Products
- 1355173-91-9(8-Amino-1-ethylquinolin-4(1H)-one)
- 2005152-83-8(4-chloro-1-(3,3-dimethylpentyl)-1H-pyrazol-3-amine)
- 2649061-11-8(1-ethenyl-4-(2-isocyanatopropan-2-yl)-1H-pyrazole)
- 1805181-08-1(3-(Aminomethyl)-2-chloro-6-(difluoromethyl)-4-methoxypyridine)
- 1804895-87-1(4-Methoxy-2-nitro-5-(trifluoromethoxy)pyridine-3-carboxaldehyde)
- 2229525-04-4(3-(2,4-dimethylphenyl)-1,1-difluoropropan-2-amine)
- 887266-89-9(1-(dibromomethyl)-2,3,4,5,6-pentafluorobenzene)
- 857488-61-0(4-(pentylamino)benzamide)
- 2137767-47-4(Butyl(4-methoxy-3,3-dimethylbutyl)amine)
- 1126602-49-0(2-Amino-3H-indeno[2,1-D]pyrimidin-4(9H)-one)


